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iridium(3+);octanoate

Cat. No.: B13787373
CAS No.: 67816-08-4
M. Wt: 621.8 g/mol
InChI Key: LWDMDLBRQVTRMC-UHFFFAOYSA-K
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Description

Significance of Iridium in d-Block Transition Metal Chemistry

Iridium is a member of the platinum group metals and resides in the third row of the d-block of the periodic table. mdpi.commdpi.comnih.gov Its position imparts a unique set of properties that make it highly valuable in chemical applications. As a third-row transition metal, iridium's 5d orbitals are spatially extended, which leads to strong ligand field effects and significant spin-orbit coupling. researchgate.net This strong spin-orbit coupling facilitates intersystem crossing, a process crucial for the highly efficient phosphorescence seen in many iridium(III) complexes, making them vital components in organic light-emitting diodes (OLEDs). evitachem.com

Furthermore, iridium is known for its ability to form stable complexes in various oxidation states, with +1 and +3 being the most common and stable. scispace.com The +3 oxidation state, with its d⁶ electron configuration, typically forms kinetically inert octahedral complexes, lending them stability in catalytic cycles and biological environments. acs.org This inertness, combined with a high tolerance for a wide variety of functional groups, makes iridium an exceptional platform for the design of robust catalysts. acs.org Its reputation as the most corrosion-resistant metal known further underscores its stability. mdpi.comacs.org Iridium's significance is also highlighted by its role in catalysis, where it is used for C-H activation, hydrogenation, and water oxidation, among other transformations. nih.govrsc.org

PropertyDescriptionSignificance in Chemistry
Electron Configuration [Xe] 4f¹⁴ 5d⁷ 6s²The partially filled d-orbital classifies it as a transition metal. mdpi.com
Common Oxidation States +1, +3, +4The stability of the +3 oxidation state is central to its coordination chemistry. scispace.com
Spin-Orbit Coupling StrongEnables efficient phosphorescence, crucial for applications like OLEDs. evitachem.com
Kinetic Inertness High in Ir(III) complexesLeads to robust and stable compounds suitable for catalysis. acs.org
Corrosion Resistance Highest of all metalsIndicates exceptional chemical stability. mdpi.comacs.org

Overview of Iridium(III) Coordination Chemistry and Its Versatility

The coordination chemistry of iridium(III) is remarkably versatile, allowing for the synthesis of a vast array of complexes with tunable properties. csic.es Iridium(III) typically forms six-coordinate, octahedral complexes which are kinetically stable. acs.org This stability allows for the isolation and study of reaction intermediates, providing deep mechanistic insights into catalytic processes. nih.gov

The versatility of iridium(III) chemistry stems from its ability to coordinate with a wide range of ligands, including those with carbon, nitrogen, oxygen, and phosphorus donor atoms. csic.esbldpharm.com This includes:

Cyclometalating ligands (C^N): These ligands form a strong, covalent Ir-C bond and a coordinate Ir-N bond, leading to highly stable and luminescent complexes used in OLEDs and as photoredox catalysts.

N-heterocyclic carbenes (NHCs): These form strong σ-bonds with iridium, creating robust catalysts for a variety of organic transformations.

Polypyridyl ligands: These are classic ligands in coordination chemistry and are used to create photosensitizers and electrocatalysts. evitachem.com

Oxygen-donor ligands: This category includes carboxylates, which are the focus of this article.

The ability to create heteroleptic complexes, which contain different types of ligands, is a key feature of iridium(III) chemistry. csic.es By carefully selecting the combination of ligands, researchers can fine-tune the electronic, photophysical, and catalytic properties of the resulting complex. For example, the emission color of a phosphorescent iridium(III) complex can be systematically adjusted from blue to red by modifying the ligands. This high degree of tunability makes iridium(III) complexes "designer" molecules for specific applications.

The Role of Carboxylate Ligands, including Octanoate (B1194180), in Soluble Metal-Organic Precursors

Carboxylate ligands (RCOO⁻) are versatile oxygen-donor ligands that play a crucial role in coordination chemistry. csic.es They can coordinate to metal centers in several modes, most commonly as monodentate, bidentate chelating, or bridging ligands. csic.es This flexibility allows for the formation of mononuclear, dinuclear, or polynuclear metal complexes.

In the context of iridium chemistry, carboxylate ligands are often used in the synthesis of precursors for catalysts and materials. scispace.combldpharm.com Iridium(III) carboxylates can be prepared through various methods, such as the reaction of an iridium halide precursor with a carboxylic acid or its salt. bldpharm.com For example, mononuclear iridium(III) halo-carboxylate complexes have been synthesized by reacting a chloride-bridged iridium dimer with a carboxylic acid. bldpharm.com

Carboxylate ligands, particularly those with longer alkyl chains like octanoate, are instrumental in creating soluble metal-organic precursors. The long, nonpolar alkyl chain of the octanoate ligand (CH₃(CH₂)₆COO⁻) enhances the solubility of the metal complex in nonpolar organic solvents. This property is highly advantageous for solution-based synthesis and processing techniques, such as the deposition of thin films for materials applications or for homogeneous catalysis where reactant and catalyst must be in the same phase. While iridium(III) acetate (B1210297) is a well-known example, the use of longer-chain carboxylates like octanoate provides a route to even more soluble iridium precursors.

Ligand TypeCoordination ModeRole/Application
Acetate Monodentate, Bidentate, BridgingPrecursor for various iridium complexes. scispace.com
Benzoate Monodentate, BidentateUsed in the synthesis of specific Ir(III) hydrogenation catalysts. bldpharm.com
Octanoate Monodentate, Bidentate, BridgingEnhances solubility in organic solvents, useful for metal-organic precursors.
8-hydroxyquinoline-2-carboxylate Tridentate (ONO pincer)Forms unsaturated iridium(III) pincer complexes for C-H borylation catalysis.

Scope of Academic Inquiry into Iridium(3+);Octanoate and Related Iridium(III) Carboxylate Systems

The academic inquiry into this compound itself is not extensive, with much of the available information coming from chemical catalogs and databases confirming its existence (CAS No. 67816-08-4). acs.orgrsc.org However, the broader family of iridium(III) carboxylate complexes is the subject of significant research.

Current research on iridium(III) carboxylates focuses on several key areas:

Catalysis: Iridium(III) carboxylate complexes are investigated as catalysts or catalyst precursors for a range of organic transformations. bldpharm.com The carboxylate ligand can influence the catalytic activity and selectivity of the metal center. Zwitterionic iridium complexes with carboxylate functionalities have been shown to be effective catalysts for water oxidation.

Materials Science: Soluble iridium precursors, including carboxylates, are valuable in Metal-Organic Chemical Vapor Deposition (MOCVD) and other solution-based methods for creating iridium-containing thin films and nanoparticles. scispace.com These materials have applications in electronics and as coatings.

Photophysics: Carboxylate groups are incorporated into the ligands of luminescent iridium(III) complexes. These groups can be used to anchor the complex to a surface, tune its solubility, or modify its electronic properties, which is relevant for applications in sensing and bioimaging. evitachem.com

While direct studies on pure iridium(III) octanoate are sparse, the principles derived from the study of other iridium(III) carboxylates provide a strong framework for understanding its potential properties and applications as a highly soluble, versatile precursor in iridium chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45IrO6 B13787373 iridium(3+);octanoate CAS No. 67816-08-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67816-08-4

Molecular Formula

C24H45IrO6

Molecular Weight

621.8 g/mol

IUPAC Name

iridium(3+);octanoate

InChI

InChI=1S/3C8H16O2.Ir/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3

InChI Key

LWDMDLBRQVTRMC-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ir+3]

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Iridium Iii Carboxylate Complexes

Structural Elucidation via X-ray Diffraction Techniquesiucr.orgresearchgate.netrsc.orgnih.gov

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For iridium(III) carboxylate complexes, both single-crystal and powder XRD methods offer invaluable structural information.

Single-crystal X-ray diffraction analysis provides the most precise and unambiguous determination of molecular structure. For iridium(III) complexes, this technique reveals a typically distorted octahedral coordination geometry around the central iridium ion. iucr.orgrsc.org The coordination sphere is often comprised of carbon and nitrogen atoms from cyclometalating ligands and oxygen atoms from carboxylate groups.

In related iridium(III) complexes, the Ir-C bond lengths are generally found to be shorter than the Ir-N bonds, indicative of strong metal-carbon interactions. iucr.org For instance, in one documented iridium(III) complex, the Ir-C bond lengths were measured to be approximately 1.983 Å and 2.002 Å, while the Ir-N bond lengths were 2.045 Å and 2.051 Å. iucr.org The coordination environment of iridium in a monomeric molecular complex with a distorted square planar geometry showed Ir–O and Ir–N bond lengths of 2.031(1) Å and 2.086(2) Å, respectively. researchgate.net In another example, the trans angles at the iridium center ranged from 168.0(3)° to 172.4(3)°, highlighting the distorted octahedral geometry. rsc.org Carboxylate ligands can bind to the iridium center in either a monodentate or bidentate fashion, further influencing the coordination geometry. rsc.org

Table 1: Representative Bond Lengths in Iridium(III) Complexes

Bond Type Bond Length (Å) Source
Ir-C 1.983(4) - 2.002(4) iucr.org
Ir-N 2.045(4) - 2.051(4) iucr.org
Ir-O 2.031(1) researchgate.net
Ir-N 2.086(2) researchgate.net

This table presents a selection of bond lengths from related iridium(III) complexes to illustrate typical values. Data for iridium(3+);octanoate (B1194180) itself is not available in the provided search results.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure and local atomic environment of a specific element within a compound. It is particularly useful for materials that are not amenable to single-crystal X-ray diffraction. XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ir L-edge XANES spectra of iridium(III) complexes typically exhibit a prominent "white line" feature, which is a sharp peak at the absorption edge. journaldephysique.orgjournaldephysique.org The intensity and position of this white line provide information about the oxidation state and the density of unoccupied d-states of the iridium center. For many iridium(III) complexes, a single white line peak suggests that the iridium(III) ions are in a low-spin state. journaldephysique.orgjournaldephysique.org The energy position of the white line can also indicate the degree of ligand-to-metal charge transfer. journaldephysique.orgjournaldephysique.org

EXAFS analysis, on the other hand, provides information about the local structure around the absorbing atom, such as bond distances and coordination numbers. journaldephysique.orgjournaldephysique.org In studies of iridium(III) complexes, EXAFS has been used to determine Ir-C and Ir-N bond distances. journaldephysique.orgjournaldephysique.org These studies have shown that the bond distances determined by EXAFS are inversely proportional to the vibrational frequencies of the corresponding ligands, indicating a competitive relationship between the metal-ligand bond and the internal ligand bonds. journaldephysique.orgjournaldephysique.org XAS measurements have been successfully used to estimate the oxidation state of iridium in various compounds, confirming mixed valence states in some cases. anl.govosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecturecsic.escore.ac.uknih.govsnnu.edu.cnrsc.orgscispace.commdpi.comznaturforsch.comanalis.com.myresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of iridium(III) carboxylate complexes in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the chemical environment of different functional groups.

¹H, ¹³C, and ³¹P NMR spectroscopy are routinely used to characterize the organic ligands and phosphine (B1218219) co-ligands in iridium(III) complexes.

¹H NMR: The chemical shifts and coupling patterns of the protons in the ¹H NMR spectrum provide a detailed map of the ligand framework. For instance, the signals for protons on the carboxylate ligand and any other coordinated organic molecules can be assigned to confirm the structure of the complex. csic.esscispace.commdpi.com In hydrido-iridium complexes, the hydride ligand typically appears as a high-field signal. csic.esscispace.com

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the ligands. The chemical shift of a carbon atom is sensitive to its electronic environment, allowing for the identification of different carbon atoms within the complex. core.ac.uksnnu.edu.cnscispace.commdpi.com For example, the carboxylate carbon and the carbons of the octanoate chain in iridium(3+);octanoate would have characteristic chemical shifts.

³¹P NMR: For complexes containing phosphine ligands, ³¹P NMR is a powerful diagnostic tool. The chemical shift and coupling constants of the phosphorus nuclei provide information about the coordination of the phosphine ligands to the iridium center and the geometry of the complex. scispace.comanalis.com.my For example, in meridional isomers of tris(phosphine)iridium(III) complexes, a 1:2 ratio of signals (a triplet and a doublet) is often observed in the ³¹P NMR spectrum. scispace.com

Table 2: Representative NMR Data for Iridium(III) Complexes

Nucleus Compound Type Chemical Shift (ppm) Observation Source
¹H Hydrido-iridium(III) complex High-field signal Hydride ligand csic.esscispace.com
¹³C Iridium(III) phosphine complex 15.78 (t, Jc-p= 19 Hz), 20.55 (d, Jcp= 41 Hz) trans and cis PMe₃ ligands scispace.com

This table provides illustrative examples of NMR data from related iridium(III) complexes. Specific data for this compound is not available in the provided search results.

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing iridium species that are supported on solid materials, such as silica (B1680970) or other oxides. core.ac.uknih.govresearchgate.netacs.orgscispace.com This is particularly relevant for catalytic applications where the iridium complex may be immobilized.

Techniques like ¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CPMAS) NMR can be used to study the structure of the supported complex and its interaction with the support material. core.ac.uk Two-dimensional correlation experiments, such as ¹H-¹³C HETCOR, can reveal the spatial proximity between the iridium complex and the surface of the support. core.ac.uk Dynamic nuclear polarization (DNP)-enhanced solid-state NMR can significantly increase the sensitivity of the measurements, allowing for the characterization of low-concentration surface species. acs.orgscispace.com These studies have been instrumental in showing that supported iridium sites can be stabilized as low-coordinated single-site complexes. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Coordination Confirmationcsic.esuminho.ptmdpi.comnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and how they are affected by coordination to a metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the carboxylate group. The position of the carboxylate stretching frequencies (asymmetric and symmetric ν(COO⁻)) can indicate the coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging). For example, a large separation between the asymmetric and symmetric stretching frequencies is often indicative of a monodentate coordination mode. The absence of a vibrational band around 3300 cm⁻¹, which is typical for N-H vibrations, can confirm that no demetallation has occurred in complexes with nitrogen-containing ligands. uminho.pt In hydrido complexes, the Ir-H stretching frequency provides direct evidence for the presence of the hydride ligand. csic.es

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Iridium(III) carboxylate complexes
Iridium
Silica
Carbon
Nitrogen
Oxygen
Phosphorus
Iridium porphyrin complexes
Tris(phosphine)iridium(III) complexes

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of iridium(III) carboxylate complexes are primarily investigated using UV-visible absorption and photoluminescence spectroscopy. These techniques provide insight into the electronic transitions within the molecule, which are crucial for applications in photonics and optoelectronics.

The absorption spectra of iridium(III) complexes are typically characterized by intense bands in the ultraviolet region (230–330 nm) and broader, less intense bands extending into the visible region (350–500 nm). researchgate.netmdpi.com The high-energy absorptions are assigned to spin-allowed π–π* transitions localized on the ligands. scispace.com The lower-energy bands are attributed to a combination of spin-allowed singlet and spin-forbidden triplet metal-to-ligand charge transfer (MLCT) transitions, which are made possible by the strong spin-orbit coupling induced by the heavy iridium atom. scispace.commdpi.com The exact position and intensity of these MLCT bands can be influenced by the nature of the ligands; for instance, electron-donating groups on the ligands can cause a red-shift in the absorption maxima. bakhtiniada.ru

Upon photoexcitation, many iridium(III) carboxylate complexes exhibit strong phosphorescence, typically from a triplet MLCT excited state. mdpi.com The emission color is highly tunable, ranging from blue to red, by modifying the chemical structure of the cyclometalating and ancillary ligands. rsc.orgresearchgate.net For example, binuclear iridium(III) complexes bridged by a terpyridine-dicarboxylic acid ligand have been shown to display intense luminescence, with emission maxima dependent on the substituents of the phenylpyridine ligands. nih.gov The emission for one such complex, Ir1 , was observed at 538 nm in a dichloromethane (B109758) solution at room temperature with a notable quantum yield of approximately 18%. nih.gov Similarly, complexes with imidazole-carboxylate ligands have been developed as blue phosphorescent emitters, with emission peaks around 465-467 nm. researchgate.net The solvent and temperature can also significantly affect the emission spectra. nih.gov

Table 1: Photophysical Properties of Representative Iridium(III) Carboxylate and Related Complexes

ComplexAbsorption λ_max (nm)Emission λ_em (nm)Quantum Yield (Φ_PL)SolventReference
Ir1 ~380, ~430 (sh)538~0.18Dichloromethane nih.gov
Ir2 ~360, ~410 (sh)477-Dichloromethane nih.gov
[Ir(ppy)₂(Hdcbpy)] -613-Dichloromethane rsc.org
[Ir(dfppy)₂(Hdcbpy)] -552-Dichloromethane rsc.org
fac-9 ~360490-500-Dichloromethane nih.gov
Complexes with Imidazole-carboxylates -465-467-- researchgate.net

Note: 'sh' denotes a shoulder peak. Data is for room temperature unless otherwise specified. This table is illustrative of typical values for this class of compounds.

Mass Spectrometry for Molecular Formula and Isotopic Distribution

Mass spectrometry is an indispensable tool for the characterization of iridium(III) complexes, serving to confirm their molecular formula and elemental composition. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is commonly employed. acs.orgmdpi.com

A key feature in the mass spectrum of an iridium-containing compound is its unique isotopic distribution pattern. Iridium has two naturally occurring stable isotopes: ¹⁹¹Ir (37.3% abundance) and ¹⁹³Ir (62.7% abundance). This results in a characteristic isotopic signature for the molecular ion and any iridium-containing fragments, where the peak corresponding to the ¹⁹³Ir isotope is significantly more intense than the ¹⁹¹Ir peak. The experimental isotopic pattern is often compared with a simulated spectrum, and a close match provides definitive evidence for the presence of a single iridium atom in the ion. mdpi.comresearchgate.net

In ESI-MS analyses, iridium(III) carboxylate complexes are typically observed as protonated parent ions [M+H]⁺ or as adducts with sodium ions [M+Na]⁺. acs.org For cationic complexes, the spectrum shows a peak corresponding to the complex cation [M]⁺. mdpi.com The fragmentation patterns can also provide structural information, sometimes showing the loss of ancillary ligands. acs.org

Table 2: Mass Spectrometry Data for Representative Iridium(III) Complexes

Complex Formula/TypeIonization ModeObserved IonKey FindingReference
[Ir(L)₂(N^O)] (Neutral)HRMS[M+H]⁺ or [M+Na]⁺Molecular ion peak and fragments observed, consistent with expected isotopic distribution. acs.org
[Ir(C^N)₂(tpy)]⁺ (Cationic)ESI-TOF-MS[M]⁺Experimental isotopic distribution consistent with simulated spectra. mdpi.com
[Ir(L¹ᵃ)₂]Cl (Cationic)ESI-MS[Ir(L¹ᵃ)₂]⁺Observed isotopic pattern conformed very well with the simulated pattern. researchgate.net
Glucose-based Ir(III) Complexes ESI-MS[M+Cl]⁻Isotopic distributions clearly indicated the presence of Iridium. mdpi.com
[Ir(C₅Me₅)(PPh₂OH)Cl] HR-ESI-MS[M-Cl]⁺Mass spectrometry used for formula confirmation. frontiersin.org

Electrochemical Characterization (Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of iridium(III) carboxylate complexes. These measurements reveal the potentials at which the complex can be oxidized and reduced, providing insight into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net

Iridium(III) complexes generally exhibit a reversible or quasi-reversible one-electron oxidation process at positive potentials, which is assigned to the Ir(III)/Ir(IV) couple. acs.orgacs.org The exact potential of this oxidation is sensitive to the electron-donating or electron-withdrawing nature of the ligands attached to the iridium center. nih.gov For instance, complexes with fluorinated ligands, which are electron-withdrawing, tend to have higher oxidation potentials compared to their non-fluorinated analogues. researchgate.net

In the negative potential range, one or more reduction waves are typically observed. These processes are usually assigned to ligand-centered reductions, where electrons are added to the π* orbitals of the ancillary or cyclometalating ligands. scispace.comacs.org The reversibility of these reductions can vary. acs.org The difference between the first oxidation and first reduction potential can be used to estimate the electrochemical HOMO-LUMO energy gap. researchgate.net

Table 3: Electrochemical Data for Representative Iridium(III) Complexes from Cyclic Voltammetry

Complex TypeOxidation Potential (E_ox vs Fc⁺/Fc)Reduction Potential (E_red vs Fc⁺/Fc)SolventKey FeatureReference
[Ir(ppy)₂(HL-X)][PF₆] ~1.3-1.4 VLigand-centeredAcetonitrileOxidation is mainly centered on an orbital derived from an Ir–(C⁻) σ-bond. acs.org
[Ir(L)₂(dbm)] 0.8–1.6 V--All complexes show reversible redox behavior. bakhtiniada.ru
[Ir(C^N)₂(N^N)]⁺ 1.40 to 1.90 V (irr.)-1.15 to -1.45 V (quasi-rev.)DichloromethaneMetal-centered irreversible oxidation. scispace.com
Carboxylic acid-bearing [Ir(dFppy)₂(pim-R)]⁺ 0.77 - 0.79 V--Reversible Ir(III)/Ir(IV) oxidation. acs.org
Trinuclear Ir-carboxylate complexes ~1.3 V~-1.0 V to -1.7 VAcetonitrileRedox properties represent a superposition of the individual components. nih.gov

Note: Potentials are often reported versus the Ferrocene/Ferrocenium (Fc⁺/Fc) redox couple as an internal standard. 'irr.' denotes irreversible, 'quasi-rev.' denotes quasi-reversible.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of iridium(III) complexes, which is a critical parameter for their use in devices like OLEDs that can operate at elevated temperatures. researchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com

The thermal stability of a compound is typically reported as the decomposition temperature (Td), which is often defined as the temperature at which a 5% loss of the initial mass is observed. researchgate.netresearchgate.net Iridium(III) complexes, including those with carboxylate ligands, are generally known for their high thermal stability. researchgate.net For example, certain red-emitting iridium(III) complexes have been shown to be thermally stable up to 340 °C. researchgate.net Similarly, other isomeric complexes have demonstrated high decomposition temperatures of 354 °C and 387 °C. researchgate.net

The volatility of the complex, which is also important for applications like metal-organic chemical vapor deposition (MOCVD), can also be assessed. Some iridium complexes, such as certain β-diketonate derivatives, are known to be volatile, though carboxylate derivatives are generally less so. mdpi.com The TGA profile can indicate whether a compound sublimes or decomposes upon heating. shu.ac.uk

Table 4: Thermal Stability Data for Representative Iridium(III) Complexes

Complex TypeDecomposition Temp. (T_d) at 5% Weight LossAnalysis ConditionKey FindingReference
Red Emitting Ir(III) Complexes > 340 °CN₂ atmosphereHigh thermal stability is beneficial for long-term device stability. researchgate.net
Isomeric Ir(III) Complexes (IrPPM, IrPPP) 387 °C, 354 °C-Intramolecular interactions can influence thermal stability. researchgate.net
Ir(acac)₃ Decomposes at 269–270 °C (Melting Point)-High melting point indicates thermal stability. mdpi.com
Generic Iridium Complexes for PhOLEDs --Good thermal stability is a key requirement for emitter materials. researchgate.net

Fundamental Coordination Chemistry and Electronic Structure of Iridium Iii Carboxylates

Octahedral Coordination Geometry and d⁶ Electron Configuration

Iridium(III) is a third-row transition metal ion with a d⁶ electron configuration. mdpi.comwikipedia.org In its coordination compounds, Ir(III) predominantly adopts a six-coordinate, octahedral, or pseudo-octahedral geometry. mdpi.comwikipedia.orgmdpi.commdpi.com This geometric preference is a consequence of the electronic repulsion between the d-electrons and the electrons from the coordinating ligands, which is minimized in an octahedral arrangement. The stable nature of the Ir(III) ion makes it suitable for forming coordination complexes with a variety of ligands. mdpi.com In the context of iridium(3+);octanoate (B1194180), it is anticipated that the iridium(III) center would be coordinated by multiple octanoate ligands, likely achieving an octahedral coordination sphere. The carboxylate groups of the octanoate ligands would coordinate to the iridium center through their oxygen atoms.

Metal-Ligand Bonding Analysis, including Iridium-Oxygen Interactions

The bonding in iridium(III) carboxylate complexes is characterized by the interaction between the iridium d-orbitals and the orbitals of the carboxylate oxygen atoms. X-ray crystallographic studies of related iridium(III) acetate (B1210297) complexes reveal that the carboxyl group can bind directly to the iridium center. researchgate.net The coordination can be monodentate, with one oxygen atom forming a bond with the metal, or bidentate (chelating), with both oxygen atoms coordinating to the iridium. The Ir-O bond lengths are critical parameters in defining the geometry and stability of the complex. While specific bond lengths for iridium(3+);octanoate are not available, analysis of similar structures provides insight into the expected values. The nature of the iridium-oxygen bond is a coordinate covalent bond with a significant degree of covalent character, influenced by the electronegativity of oxygen and the polarizability of iridium.

Influence of Carboxylate Ligands on Electronic Properties and Orbital Energetics (HOMO/LUMO)

The electronic properties of iridium(III) complexes, including their absorption and emission characteristics, are profoundly influenced by the nature of their ligands. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these properties. In many phosphorescent iridium(III) complexes, the HOMO is often of mixed metal-ligand character, while the LUMO is typically centered on the ligand with the lowest-lying π* orbital.

Table 1: Representative HOMO/LUMO Energy Levels of Iridium(III) Complexes with Various Ligands
ComplexHOMO (eV)LUMO (eV)Energy Gap (eV)
[Ir(ppy)₂(bpy)]⁺-5.5-3.12.4
fac-Ir(ppy)₃-5.4-2.52.9
(TPAQCOOH)₂Irpic-5.1-2.82.3

Note: The data in the table are approximate values from various sources for illustrative purposes and may not represent the exact values for this compound.

Excited State Dynamics and Photophysical Pathways

The rich photophysical properties of iridium(III) complexes stem from their unique excited-state dynamics, which are governed by a combination of factors including the nature of the electronic transitions, the lifetimes of the excited states, and the strong spin-orbit coupling imparted by the heavy iridium atom.

Upon absorption of light, iridium(III) complexes are typically excited to a singlet state. The lowest energy absorption bands in the visible region are often assigned to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) transitions. nih.gov In these transitions, an electron is promoted from a d-orbital of the iridium center to a π* orbital of a ligand.

In some cases, intraligand charge transfer (ILCT) transitions can also occur, where an electron is transferred from one part of a ligand to another, often from an electron-donating group to an electron-accepting group within the same ligand. mdpi.comdntb.gov.uaresearchgate.net The character of the excited state can also be a mixture of MLCT and ILCT. acs.org For an iridium(III) octanoate complex, MLCT transitions from the iridium d-orbitals to the π* orbitals of the octanoate ligand or other co-ligands would be expected. The presence of any additional conjugated systems within the ligands could also lead to ILCT processes.

Following initial excitation to a singlet state, iridium(III) complexes typically undergo rapid intersystem crossing to a triplet state. The emissive state is therefore usually a triplet state, and the subsequent emission is phosphorescence. The excited-state lifetime (τ) and the phosphorescence quantum yield (Φ) are critical parameters that determine the efficiency of the light emission process.

Iridium(III) complexes are known for their relatively long excited-state lifetimes, often in the microsecond range, and high quantum yields. acs.orgacs.orgmdpi.comnih.gov These properties are highly dependent on the ligand environment. For instance, iridium polypyridyl complexes with pendent carboxylates have been reported with excited-state lifetimes that are sufficiently long to engage in bimolecular reactions. acs.org The quantum yields of iridium(III) complexes can approach unity in some cases, indicating highly efficient phosphorescence. researchgate.net While specific values for this compound are not documented, it is reasonable to expect that its photophysical properties would be in line with other phosphorescent iridium(III) carboxylates.

Table 2: Photophysical Data for Selected Phosphorescent Iridium(III) Complexes
ComplexEmission Wavelength (nm)Quantum Yield (Φ)Excited State Lifetime (μs)
[Ir(ppy)₂(bpy)]⁺~600~0.20.3
fac-Ir(ppy)₃510~1.01.9
(TPAQCOO⁻)₂Irpic~550Enhanced-

Note: The data in the table are from various sources for comparative purposes and the specific values for this compound may differ.

A defining feature of iridium(III) complexes is the strong spin-orbit coupling (SOC) induced by the heavy iridium atom. scispace.comnih.govresearchgate.net SOC is a relativistic effect that facilitates mixing between states of different spin multiplicity, namely singlet and triplet states. This mixing allows for efficient intersystem crossing from the initially populated singlet excited state to the triplet manifold.

Furthermore, SOC relaxes the spin selection rules that forbid radiative transitions from a triplet state to the singlet ground state. This leads to a significant increase in the rate of phosphorescence, making it a competitive decay pathway. The result is the characteristic strong phosphorescence observed for many iridium(III) complexes at room temperature. acs.org The strong SOC is therefore the primary reason for the high phosphorescence quantum yields and the relatively short triplet state lifetimes (on the order of microseconds) compared to organic molecules (which can be milliseconds or longer). acs.org This fundamental characteristic would be central to the photophysical behavior of this compound.

Redox Potentials and Their Modulation by Ligand Environment

The redox chemistry of iridium(III) complexes is a critical aspect of their application in areas such as catalysis and photophysics. The potential of the Ir(III)/Ir(IV) redox couple is highly sensitive to the nature of the ligands coordinated to the metal center. In the context of iridium(III) carboxylates, the ligand environment plays a pivotal role in modulating these potentials.

The oxidation of an iridium(III) complex to iridium(IV) involves the removal of an electron from the highest occupied molecular orbital (HOMO), which typically has significant metal d-orbital character. The energy of this orbital, and thus the ease of oxidation, is directly influenced by the electron-donating or electron-withdrawing nature of the surrounding ligands.

Carboxylate ligands, including octanoate, are generally considered to be σ-donors and weak π-donors. The lone pairs on the oxygen atoms increase the electron density at the iridium center. This destabilizes the HOMO, making the complex easier to oxidize. Consequently, iridium(III) complexes bearing carboxylate ligands are expected to exhibit lower Ir(III)/Ir(IV) oxidation potentials compared to complexes with more electron-withdrawing ligands like halides or certain nitrogen-based heterocycles.

Electron-donating ancillary ligands : If the ancillary ligands are strongly electron-donating, they will further increase the electron density on the iridium center, leading to a more negative (less positive) oxidation potential.

Electron-withdrawing ancillary ligands : Conversely, electron-withdrawing groups on the ancillary ligands will stabilize the d-orbitals of the iridium, making the complex more difficult to oxidize and shifting the redox potential to more positive values. nycu.edu.twresearchgate.net

This tunability is a key feature in the design of iridium complexes for specific applications. For example, in photoredox catalysis, the ground and excited-state redox potentials can be precisely engineered by ligand modification to match the requirements of a particular chemical transformation. nih.govacs.org

Complex TypeAncillary Ligand TypeExpected E1/2 (IrIII/IV) vs. Fc/Fc+ (V)
[Ir(ppy)2(octanoate)]Phenylpyridine (ppy)Low positive potential
[Ir(ppy-NO2)2(octanoate)]Electron-withdrawingHigher positive potential
[Ir(ppy-OMe)2(octanoate)]Electron-donatingLower positive potential
[Ir(bpy)2(octanoate)2]+2,2'-Bipyridine (bpy)Moderate positive potential

This table presents expected trends in redox potentials based on established principles of iridium(III) coordination chemistry. Specific experimental values for this compound complexes are not available in the cited literature.

Stereochemical Aspects and Chiroptical Properties

The octahedral geometry characteristic of iridium(III) complexes is a fertile ground for various forms of isomerism, including chirality. When three bidentate ligands coordinate to an iridium(III) center, as in a homoleptic complex like fac-[Ir(ppy)3], the resulting structure lacks a plane of symmetry and is therefore chiral. nih.gov Such complexes exist as a pair of non-superimposable mirror images, known as enantiomers, which are designated by the stereochemical descriptors delta (Δ) for a right-handed propeller-like arrangement of the ligands and lambda (Λ) for a left-handed arrangement. nih.govnih.gov

Chiral molecules are optically active, meaning they rotate the plane of polarized light. This property is studied using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD) : Enantiomers of a chiral iridium(III) complex will exhibit mirror-image CD spectra. nih.gov The CD spectrum provides information about the electronic transitions within the molecule and can be used to assign the absolute configuration (Δ or Λ) of a specific enantiomer, often with the aid of theoretical calculations like time-dependent density functional theory (TD-DFT). nih.govresearchgate.net Research on iridium(III) complexes with carboxylic acid functionalities has shown that the enantiomers can be separated and their distinct CD spectra can be measured, confirming their chiral nature. nih.gov

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light and provides information about the stereochemistry based on the vibrational modes of the molecule. It has proven effective in discriminating between diastereomers of chiral iridium(III) complexes. nih.gov

The chiroptical properties of these complexes are not merely of academic interest. They are crucial for applications in stereoselective catalysis, chiral sensing, and in the development of circularly polarized luminescence (CPL) materials, which are of great interest for advanced display technologies. researchgate.net

PropertyDescription
Chirality Source The pseudo-octahedral arrangement of bidentate ligands around the central Iridium(III) ion creates a chiral center, leading to the formation of Δ (delta) and Λ (lambda) enantiomers. nih.govnih.gov
Isomerism For complexes with multiple different ligands, such as [Ir(L1)2(L2)(octanoate)], facial (fac) and meridional (mer) isomers can exist, each of which can be chiral.
Circular Dichroism (CD) Enantiomerically pure samples of chiral iridium(III) carboxylates are expected to show mirror-image CD spectra, which is a hallmark of enantiomeric pairs. nih.gov
Optical Resolution The separation of Δ and Λ enantiomers can be achieved through techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric adducts with a chiral auxiliary. nih.gov

Photophysical and Optoelectronic Applications

Luminescent Materials and Luminophores

Iridium(III) complexes are renowned for their robust luminescent properties, which stem from strong spin-orbit coupling that facilitates efficient intersystem crossing from singlet to triplet excited states and subsequent phosphorescence. nycu.edu.twresearchgate.net This allows for the harnessing of both singlet and triplet excitons, leading to high quantum efficiencies. nycu.edu.twresearchgate.net When functionalized with ligands such as octanoate (B1194180), these complexes can be adapted for specific environments and applications.

Research into cyclometalated Ir(III) tetrazolato complexes functionalized with fatty acid chains, including octanoic acid, has demonstrated their potential as luminescent agents. mdpi.com These complexes typically exhibit intense spin-allowed ligand-centered (LC) π–π* absorption bands in the UV region and weaker absorption bands at longer wavelengths (≥ 350 nm) that are assigned to a mix of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com A weak absorption tail extending beyond 400 nm is attributed to spin-forbidden MLCT/LLCT transitions. mdpi.com

In organic solvents like dichloromethane (B109758), these fatty acid-functionalized complexes display green-yellow phosphorescent emission with relatively long excited-state lifetimes and moderate quantum yields. mdpi.com The emission is sensitive to molecular oxygen, which is characteristic of phosphorescence from triplet excited states. mdpi.com The introduction of the octanoate chain, along with other fatty acids, increases the lipophilicity of the complexes, which can be a crucial parameter for applications in biological imaging, where interaction with lipidic structures like cell membranes is desired. mdpi.comcityu.edu.hknih.gov Neutral iridium(III) complexes, for instance, have been explored as organelle-targeted cellular probes, with applications in imaging lysosomes, Golgi apparatus, and lipid droplets. cityu.edu.hk

The photophysical properties of one such complex functionalized with an octanoate chain are detailed below:

PropertyValueConditions
Absorption Maxima (λ_abs)250-315 nmDichloromethane
Emission Maxima (λ_em)Green-YellowDichloromethane (degassed)
Quantum Yield (Φ)5.4% - 6.7%Dichloromethane (degassed)
Excited State Lifetime (τ)360–393 nsDichloromethane (degassed)
Data derived from studies on cyclometalated Ir(III) tetrazolato complexes functionalized with fatty acid chains. mdpi.com

The versatility of iridium(III) complexes as luminophores is further highlighted by their use in developing probes for various biological and environmental analytes. nih.govrsc.org For example, their long excited-state lifetimes make them sensitive to their local environment, a property that has been harnessed to create sensing platforms for detecting substances like perfluorooctanoic acid in aqueous samples. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

Iridium(III) complexes are cornerstone materials for high-efficiency organic light-emitting diodes (OLEDs) due to their ability to function as phosphorescent emitters. bohrium.comnih.govepfl.ch By harvesting triplet excitons, which constitute approximately 75% of the excitons formed upon charge recombination, these materials can theoretically achieve near-100% internal quantum efficiency. nycu.edu.twresearchgate.net

The emission color of iridium(III) phosphors, a critical parameter for display and lighting applications, can be precisely controlled by modifying the ligand structure. bohrium.comnih.gov The energy of the emissive state, typically a triplet state of mixed MLCT and LC character, is highly dependent on the electronic properties of both the cyclometalating (C^N) and ancillary (N^N or L^X) ligands. rsc.orgcsic.es For instance, introducing electron-withdrawing groups on the C^N ligand can lower its highest occupied molecular orbital (HOMO) level, leading to a wider energy gap and a blue shift in emission. nih.govfrontiersin.org Conversely, extending the π-conjugation of the ligands or using electron-donating groups can induce a red shift. nycu.edu.tw

While direct applications of iridium(III) octanoate in commercial OLEDs are not widely documented, the principles of ligand design are broadly applicable. Carboxylate ligands, in general, can influence the stability, processability, and electronic properties of the emitter. The development of efficient blue, green, and red phosphorescent iridium(III) complexes remains a major focus of research. nycu.edu.twbohrium.comrsc.org For example, heteroleptic iridium(III) complexes have been designed for pure blue OLEDs, achieving high external quantum efficiencies (EQE) of up to 28% with excellent color purity. rsc.org Similarly, red-emitting OLEDs have been fabricated using iridium complexes with quinoxaline-based ligands, demonstrating high brightness and good efficiency. nycu.edu.tw The design of these emitters often involves creating a rigid molecular structure to minimize non-radiative decay pathways and enhance luminescence efficiency. csic.esrsc.org

Solar Energy Conversion and Artificial Photosynthesis Research

The appealing photophysical and redox properties of cyclometalated iridium(III) complexes, such as their intense luminescence, long-lived excited states, and tunable energy levels, make them promising candidates for applications in solar energy conversion. researchgate.net These complexes can act as photosensitizers, absorbing light and initiating electron transfer processes that can be harnessed to generate electricity or produce chemical fuels. researchgate.netnih.gov

In the context of dye-sensitized solar cells (DSSCs), iridium(III) complexes have been studied as alternatives to more common ruthenium-based dyes. The HOMO and LUMO energy levels of iridium complexes can be conveniently tuned by ligand modification to optimize electron injection into the semiconductor (e.g., TiO2) conduction band and regeneration by the redox electrolyte. researchgate.net

Furthermore, in the field of artificial photosynthesis, iridium(III) complexes function as photoredox catalysts for challenging chemical transformations, including water splitting to produce hydrogen and the reduction of CO2. researchgate.netnih.gov A key requirement for these applications is a high triplet energy to drive demanding reactions. nih.gov The development of iridium(III) luminophores with high triplet energies (approaching 3.0 eV) has enabled their use in photocatalyzing reactions that are inaccessible with common photosensitizers. nih.gov

Non-linear Optical (NLO) Properties

Materials with strong non-linear optical (NLO) properties are essential for the development of advanced photonic and optoelectronic devices used in optical communication, data processing, and imaging. researchgate.net Research has shown that iridium-containing materials, including nanoparticles and complexes, can exhibit significant third-order NLO properties. mdpi.comsemanticscholar.org

Studies on iridium nanoparticles deposited by atomic layer deposition have demonstrated measurable third-order susceptibility (χ(3)). mdpi.comosti.gov The NLO response is influenced by the size and distribution of the nanoparticles, with a significant enhancement predicted in proximity to the Mie resonance of the nanoparticles. researchgate.netmdpi.com While these studies focus on metallic iridium, they establish the element's potential in NLO applications.

Moreover, specific iridium(III) complexes with suitable ligands have been shown to possess second-order NLO and two-photon absorption properties. mdpi.com The strong charge-transfer characteristics associated with the triplet transitions in these complexes are a key factor contributing to their NLO behavior. researchgate.net Although research specifically detailing the NLO properties of iridium(III) octanoate is limited, the general findings for iridium complexes suggest that rational ligand design, potentially including carboxylate ligands like octanoate, could be a viable strategy for developing new NLO materials.

Design of Iridium(III) Complexes for Tunable Emission Properties

A significant advantage of iridium(III) complexes is the ability to systematically tune their emission properties across the visible spectrum by modifying their ligand environment. nih.govbohrium.comnih.govubc.ca This tunability is crucial for tailoring materials to the specific requirements of applications like full-color displays and targeted biological imaging. bohrium.comresearchgate.net

The emission color is primarily determined by the energy of the lowest triplet excited state (T1). This energy can be modulated through several strategies:

Cyclometalating Ligands (C^N): The C^N ligands generally have the strongest influence on the frontier molecular orbitals. Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring of a 2-phenylpyridine (B120327) (ppy) ligand stabilizes the HOMO, increasing the HOMO-LUMO gap and resulting in a blue shift of the emission. nycu.edu.twnih.govfrontiersin.org Conversely, extending the π-system of the ligand tends to lower the T1 energy, causing a red shift. nycu.edu.tw

Ancillary Ligands (N^N or L^X): The ancillary ligand also plays a critical role in fine-tuning the emission. nih.govresearchgate.net Strong σ-donating ancillary ligands, such as N-heterocyclic carbenes (NHCs), can raise the energy of the metal-centered d-orbitals, which can destabilize non-radiative d-d excited states and lead to higher quantum yields and blue-shifted emissions. rsc.orgfrontiersin.org

Molecular Rigidity: Increasing the rigidity of the complex, for instance by connecting the bidentate ligands to form tetradentate or even hexadentate structures, can suppress vibrational quenching pathways. csic.es This often leads to narrower emission spectra and higher photoluminescence quantum yields (PLQYs). csic.esrsc.org

Below is a table summarizing design strategies and their effects on the emission of Iridium(III) complexes:

Design StrategyEffect on Ligand/ComplexImpact on Emission
Add electron-withdrawing groups (e.g., -F) to C^N ligandStabilizes HOMO levelBlue shift (higher energy)
Extend π-conjugation of C^N or N^N ligandLowers π* orbital energyRed shift (lower energy)
Use strong field ancillary ligands (e.g., NHCs)Destabilizes non-radiative d-d statesBlue shift, higher quantum yield
Increase molecular rigidity (e.g., tetradentate ligands)Reduces vibrational quenchingNarrower emission, higher quantum yield
Table based on general principles from multiple sources. nycu.edu.twrsc.orgcsic.esfrontiersin.orgrsc.orgnih.gov

Applications in Materials Science and Engineering

Precursors for Thin Film Deposition Techniques (e.g., MOCVD)

There is no specific information available in the reviewed literature detailing the use of iridium(3+) octanoate (B1194180) as a precursor for thin film deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD). While various organometallic iridium compounds are utilized for these processes, the suitability and specific process parameters for iridium(3+) octanoate have not been documented in the accessible research.

Integration into Composite Materials and Nanostructures

The scientific literature does not provide specific examples or research on the integration of iridium(3+) octanoate into composite materials and nanostructures. While iridium and its alloys are known to be incorporated into various composites to enhance their properties, the role and performance of the octanoate form of iridium(3+) in such applications remain uncharacterized.

Doping of Carbon Nanomaterials with Iridium

There is no available research that specifically describes the use of iridium(3+) octanoate as a doping agent for carbon nanomaterials. The modification of carbon nanomaterials through doping is an active area of research, but the use of this particular iridium salt for this purpose has not been reported in the reviewed scientific papers.

Fabrication of Advanced Electronic and Optoelectronic Devices

While iridium(III) complexes, in general, are widely researched and utilized in the fabrication of advanced electronic and optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs), there is no specific mention or detailed study of iridium(3+) octanoate in these applications. The influence of the octanoate ligand on the electronic and photophysical properties of iridium complexes for such devices has not been a subject of published research.

Data Tables

Due to the absence of specific research data for iridium(3+) octanoate in the outlined applications, no data tables can be generated.

Mechanistic Investigations in Chemical Biology Excluding Clinical Data

Photoactivation and Reactive Oxygen Species (ROS) Generation Mechanisms

A key feature of many iridium(III) complexes is their ability to act as photosensitizers, meaning they can be activated by light to induce chemical reactions. Upon absorption of light, typically in the visible or near-infrared (NIR) spectrum, the iridium(III) center can transition to a long-lived triplet excited state. nih.govrsc.org This excited state can then transfer its energy to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂), a major form of reactive oxygen species (ROS). This process is known as a Type II photodynamic mechanism. rsc.orgnih.gov

Alternatively, the excited iridium complex can engage in electron transfer processes with surrounding biomolecules, generating other ROS such as superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH) in what is known as a Type I mechanism. nih.govrsc.org Studies have shown that rationally designed iridium(III) complexes can be effective photodynamic therapy (PDT) agents, generating ROS with high quantum yields even with low-energy, tissue-penetrating light. u-strasbg.fracs.orgibs.re.kr The generation of ROS is often localized within specific cellular compartments where the complexes accumulate, leading to targeted oxidative damage. nih.govnih.gov For instance, certain complexes have been shown to induce a burst of ROS within mitochondria upon irradiation, initiating downstream cellular events. nih.gov

Table 1: ROS Generation by Representative Iridium(III) Complexes

Complex Type Activation Method Primary ROS Generated Key Findings
Cyclometalated Ir(III) Visible Light Irradiation Singlet Oxygen (¹O₂) High ¹O₂ quantum yield (>0.78) leads to protein oxidation and cross-linking. acs.orgibs.re.kr
Ir(III)-Anthraquinone Two-Photon Excitation (730 nm) Carbon Radicals Activated under hypoxic conditions to generate carbon radicals, causing mitochondrial damage. researchgate.net
Ir(III)-Cyanine NIR Light (637/808 nm) ¹O₂ and •OH Exhibits both Type I and Type II PDT, with ROS production causing complex degradation and release of cytotoxic species. rsc.org

Molecular Interactions with Biomolecules

Iridium(III) complexes can interact with a variety of essential biomolecules, including proteins, DNA, and coenzymes. These interactions are fundamental to their biological effects.

Modulation of Peptide Aggregation Pathways

Certain iridium(III) complexes have been engineered as photoactivatable tools to study and control the aggregation of amyloidogenic peptides, which are implicated in neurodegenerative diseases. nih.govnih.gov Upon photoactivation, an iridium(III) complex known as Ir-1 was shown to generate ROS that selectively oxidize amyloid-β (Aβ), α-synuclelin, and human islet amyloid polypeptide. nih.govnih.gov The oxidation targets specific amino acid residues like methionine, histidine, or tyrosine. nih.gov This chemical modification alters the conformation of the peptides, thereby redirecting their aggregation pathways and modulating the formation of toxic species. nih.govrsc.orgunist.ac.kr This approach demonstrates that the photophysical properties of iridium complexes can be harnessed to influence complex biological processes like protein aggregation in a controlled, light-dependent manner. rsc.orgunist.ac.kr

Perturbation of Cellular Redox Balance

By generating ROS, iridium(III) complexes can significantly disrupt the delicate redox homeostasis within a cell. nih.gov A primary mechanism involves the depletion of crucial intracellular antioxidants, most notably glutathione (B108866) (GSH). nih.gov Several iridium(III) complexes have been shown to inhibit antioxidant enzymes like thioredoxin reductase or directly interact with GSH, leading to its oxidation. nih.govnih.gov This compromises the cell's ability to neutralize oxidative stress, leading to an accumulation of ROS and subsequent damage to lipids, proteins, and DNA. nih.govzhaojgroup.com This induced oxidative stress is a key trigger for the activation of cell death pathways. nih.govbiorxiv.org

Interaction with Specific Protein Targets

Beyond general oxidative damage, iridium(III) complexes can bind to specific protein targets, sometimes with high affinity and specificity. pnas.org Advanced chemical proteomics techniques, such as thermal proteome profiling, have been used to identify these targets on a proteome-wide scale. pnas.orgacs.org For example, a luminescent iridium(III) carbene complex was found to bind with high affinity to Girdin, a protein involved in cancer cell migration, thereby inhibiting its interaction with G proteins. pnas.org Other studies have identified chaperones, such as Heat Shock Protein 90 (HSP90), and cytoskeletal proteins as high-affinity targets. biorxiv.orgacs.org The binding of an iridium complex to HSP90 was shown to inhibit its protein-folding activity. acs.org Iridium compounds can also bind to abundant serum proteins like albumin and transferrin, which may play a role in their transport and delivery. nih.govnih.gov The binding sites often involve amino acid residues with nitrogen or sulfur donors, such as histidine and methionine. nih.gov

Table 2: Identified Protein Targets of Specific Iridium(III) Complexes

Iridium(III) Complex Type Identified Protein Target(s) Consequence of Interaction
Phenyloxazoline-chelated half-sandwich HSP90, HSP70, Actin-binding proteins Inhibition of HSP90 folding activity; cytoskeleton disorganization. biorxiv.orgacs.org
Pyridinium N-heterocyclic carbene Girdin Inhibition of Girdin-G protein interactions and related cancer-driving pathways. pnas.org
Non-emissive [Ir(C-N)₂(H₂O)₂]⁺ HisHis pairs in α-helices Site-specific luminescent labeling of proteins. nih.gov

Intracellular Localization and Uptake Mechanisms

Studies have revealed that cellular entry can occur through various mechanisms. For some complexes, uptake is an energy-dependent, non-endocytic process. nih.gov For others, clathrin-mediated endocytosis and microtubule-dependent transport have been implicated. rsc.org

The intracellular destination is often dictated by the complex's chemical properties. Cationic and lipophilic complexes frequently accumulate in the mitochondria, driven by the organelle's negative membrane potential. researchgate.netrsc.org Neutral complexes have been observed localizing in the endoplasmic reticulum (ER) and lipid droplets. nih.govresearchgate.net Specific pendants on the ligands can also direct localization; for instance, the attachment of a polyhedral oligomeric silsesquioxane (POSS) unit can direct complexes to lysosomes. cityu.edu.hk This targeted accumulation allows for the localized action of the complex, such as ROS generation within a specific organelle, enhancing its efficacy and specificity. researchgate.netrsc.org

Table 3: Subcellular Localization of Various Iridium(III) Complexes

Complex Charge/Feature Primary Localization Potential Mechanism
Cationic Mitochondria Accumulation driven by negative mitochondrial membrane potential. researchgate.netrsc.org
Neutral Endoplasmic Reticulum, Lipid Droplets Lipophilicity-driven partitioning into membranes. researchgate.net
Ester/Amide-substituted Cytoplasm and Nucleus Nuclear uptake mediated by clathrin and microtubules, dependent on cell cycle. rsc.org

Modulation of Cellular Pathways (e.g., Apoptosis, Ferroptosis) at a Molecular Level

By generating ROS and interacting with biomolecules, iridium(III) complexes can activate programmed cell death pathways, primarily apoptosis and ferroptosis. nih.govresearchgate.net

Apoptosis: This is a well-regulated form of cell death that can be triggered by iridium complexes through both intrinsic (mitochondrial) and extrinsic pathways. researchgate.netnih.gov A common mechanism involves the accumulation of the complex in mitochondria, leading to mitochondrial dysfunction. rsc.org This is characterized by a loss of the mitochondrial membrane potential, a burst of ROS, and the release of cytochrome c into the cytoplasm. nih.govnih.gov The release of cytochrome c activates a cascade of enzymes called caspases (e.g., caspase-3 and -9), which execute the final stages of apoptosis, including DNA fragmentation. nih.govnih.gov Some iridium complexes have also been shown to inactivate signaling pathways that promote cell survival, such as the PI3K/AKT/mTOR pathway, further pushing the cell towards apoptosis. nih.gov

Ferroptosis: This is a more recently identified form of programmed cell death characterized by iron-dependent lipid peroxidation. zhaojgroup.com Several iridium(III) complexes have been identified as potent inducers of ferroptosis. zhaojgroup.comnih.gov The mechanism involves the generation of extensive ROS, which overwhelms the cell's antioxidant defenses. nih.gov Specifically, these complexes can lead to the depletion of glutathione (GSH) and the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. nih.govnih.govrsc.org One study identified an iridium(III) complex, IrFN, that activates the heme oxygenase 1 (HMOX1)-mediated ferroptosis pathway, leading to an increase in intracellular iron, ROS accumulation, and lethal lipid peroxidation. zhaojgroup.com

Table 4: Molecular Markers of Cell Death Pathways Modulated by Iridium(III) Complexes

Pathway Key Molecular Event Observed Effect of Iridium(III) Complexes
Apoptosis Mitochondrial Membrane Potential Decrease/Loss. rsc.orgnih.gov
Cytochrome c Release from mitochondria into cytoplasm. nih.govnih.gov
Caspases (e.g., Caspase-3, -7) Activation/Cleavage. nih.govnih.gov
Bcl-2 Family Proteins Regulation of expression. nih.gov
PI3K/AKT/mTOR Pathway Inactivation/Inhibition. nih.gov
Ferroptosis Lipid Peroxidation Increase. nih.govzhaojgroup.com
Glutathione (GSH) Depletion. nih.govnih.gov
Glutathione Peroxidase 4 (GPX4) Inhibition/Downregulation. nih.govnih.govrsc.org

No Publicly Available Research Found for "Iridium(3+);octanoate" in Bioimaging and Biosensing Applications

A comprehensive review of scientific literature reveals a significant gap in research concerning the specific chemical compound iridium(3+);octanoate (B1194180) for applications in bioimaging and biosensing. Despite extensive searches for its use as a pH-responsive or multi-photon imaging probe, no dedicated studies detailing its design, synthesis, or mechanistic investigations in chemical biology were identified.

While the field of bioimaging and biosensing has seen a surge in the development of probes based on iridium(III) complexes, the focus has been on other specific structural classes of these compounds. The available research predominantly highlights the utility of cyclometalated and polypyridine iridium(III) complexes due to their favorable photophysical properties. These properties include strong phosphorescence, long emission lifetimes, large Stokes shifts, and high photostability, which are crucial for developing sensitive and reliable imaging agents. nih.govrsc.orgnih.gov

Researchers have successfully engineered various iridium(III) complexes to act as responsive probes for biological environments. For instance, numerous studies detail the design of pH-sensitive iridium(III) probes by incorporating functional groups like carboxylic acids or pyridyl moieties that respond to changes in proton concentration. nih.gov This pH-dependent luminescence has been harnessed for imaging acidic organelles like lysosomes within living cells. nih.gov

Furthermore, the unique photophysical characteristics of certain iridium(III) complexes make them suitable for advanced imaging techniques like multi-photon microscopy. nih.govnih.gov Probes designed for two-photon or three-photon excitation allow for deeper tissue penetration and reduced photodamage, enabling high-resolution imaging in complex biological systems. nih.govaps.org

However, in all these documented advancements, "this compound" is not mentioned as the core compound or a key component in the design of these sophisticated probes. The octanoate ligand, a simple carboxylate, does not appear to have been a focus in the rational design of iridium-based bioimaging agents, where more complex cyclometalating and ancillary ligands are typically employed to fine-tune the desired photophysical and biological properties. st-andrews.ac.ukresearchgate.net

The absence of "this compound" in the current body of scientific literature for these specific applications means that no data tables on its photophysical properties, detailed research findings on its mechanism of action as a probe, or its performance in bioimaging and biosensing could be provided. The scientific community's efforts have evidently been concentrated on other iridium(III) scaffolds that offer greater versatility and performance for these demanding biological applications.

Theoretical and Computational Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum chemical methods widely employed to investigate the properties of transition metal complexes, including those of iridium(III). amazonaws.comnih.gov DFT is used to calculate the ground-state electronic structure, molecular geometries, and other properties, while TDDFT is the workhorse for studying excited-state properties, such as absorption and emission spectra. amazonaws.comrsc.org

Prediction of Electronic Structure and Spectroscopic Signatures

DFT calculations are instrumental in determining the molecular orbital (MO) energy levels and their compositions, which is fundamental to understanding the electronic properties of an iridium(III) complex. For a hypothetical iridium(3+);octanoate (B1194180) complex, DFT would be used to model the interaction between the iridium(III) center and the octanoate ligands. The calculations would reveal the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many iridium(III) complexes, the HOMO is often of mixed metal-ligand character, while the LUMO is typically centered on the ligands. nih.gov

TDDFT is then employed to predict the electronic absorption spectra, which arise from transitions from occupied to unoccupied molecular orbitals. nih.gov The calculated transition energies and oscillator strengths can be correlated with experimental UV-Vis spectra. For iridium(III) complexes, these spectra often show intense bands in the UV region corresponding to ligand-centered (π-π*) transitions and weaker bands in the visible region attributed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Table 1: Hypothetical DFT/TDDFT Data for Iridium(3+);octanoate (Note: This data is illustrative and not based on published research for this specific compound.)

PropertyCalculated ValueDescription
HOMO Energy-5.8 eVHighest Occupied Molecular Orbital energy
LUMO Energy-2.1 eVLowest Unoccupied Molecular Orbital energy
HOMO-LUMO Gap3.7 eVEnergy difference between HOMO and LUMO
First Singlet Excitation450 nmPredicted wavelength of maximum absorption
Oscillator Strength0.08Intensity of the first singlet electronic transition
Major Contributiond(Ir) -> π*(octanoate)Primary character of the electronic transition

Elucidation of Excited State Properties and Energy Transfer

TDDFT is crucial for understanding the photophysical properties of iridium(III) complexes, which are renowned for their phosphorescence. rsc.orgnih.gov After excitation to a singlet excited state, efficient intersystem crossing (ISC) to a triplet state often occurs due to the strong spin-orbit coupling induced by the heavy iridium atom. researchgate.net TDDFT can be used to calculate the energies of both singlet and triplet excited states and to estimate the spin-orbit coupling matrix elements that govern the ISC rates.

The phosphorescence spectrum arises from the radiative decay from the lowest triplet excited state (T1) to the ground state (S0). TDDFT can predict the energy of this transition, which corresponds to the emission wavelength. researchgate.net The character of the T1 state (e.g., MLCT or ligand-centered) is a key determinant of the photophysical properties and can be elucidated through computational analysis. researchgate.net These calculations are vital for designing new iridium complexes with desired emission colors and quantum yields for applications in areas like organic light-emitting diodes (OLEDs) and bioimaging.

Reaction Mechanism Elucidation using Computational Methods

DFT is a powerful tool for investigating the mechanisms of reactions involving iridium(III) complexes, such as ligand substitution, redox processes, and catalysis. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. nih.govresearchgate.net This allows for the determination of the most favorable reaction pathway and the identification of the rate-determining step.

For this compound, computational studies could be used to explore its reactivity, for instance, in catalytic cycles for organic transformations. nih.gov For example, in iridium-catalyzed C-H activation, DFT calculations have been used to distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD) and oxidative addition. nih.govresearchgate.net Such studies provide valuable insights into the role of the ligands and the metal center in facilitating the chemical transformation. researchgate.net

Simulation of Ligand-Metal Interactions and Stereoelectronic Effects

Computational simulations provide a molecular-level understanding of the interactions between the iridium(III) ion and its ligands. In the case of this compound, these simulations would focus on the coordination of the octanoate carboxylate group to the iridium center. DFT can be used to optimize the geometry of the complex and to analyze the nature of the iridium-oxygen bonds.

Furthermore, these methods can probe the stereoelectronic effects of the ligands, which are the combined influence of their steric and electronic properties on the structure and reactivity of the complex. The long alkyl chain of the octanoate ligand could influence the solubility and aggregation properties of the complex, which can be studied using molecular dynamics (MD) simulations in conjunction with DFT-derived parameters. The electronic donating/withdrawing nature of the ligand also plays a crucial role in tuning the properties of the complex.

Quantum Chemical Approaches to Structure-Activity Relationships

Quantum chemical methods are increasingly used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for iridium(III) complexes. chemrxiv.org By calculating a range of electronic and structural descriptors for a series of related complexes, correlations can be established between these descriptors and their observed activities or properties.

For instance, the energies of the HOMO and LUMO, charge distribution, and various steric parameters can be correlated with the photophysical properties (e.g., emission wavelength, quantum yield) or biological activity (e.g., cytotoxicity) of the complexes. chemrxiv.org These models can then be used to predict the properties of new, unsynthesized iridium complexes, thereby guiding the design of new materials with optimized performance. While no specific QSAR studies on this compound are available, the general principles derived from studies on other iridium(III) complexes would be applicable. chemrxiv.org

Future Perspectives and Emerging Research Avenues

Rational Design Principles for Enhanced Performance

The targeted design of iridium(III) complexes to achieve specific functionalities is a cornerstone of future research. This involves a synergistic approach combining computational modeling and experimental validation to predict and fine-tune the electronic and steric properties of the molecule.

Key strategies for enhancing performance include:

Ligand Field Engineering: The performance of an iridium(III) complex is intrinsically linked to the ligands coordinated to the metal center. By systematically modifying the cyclometalating (C^N) and ancillary ligands, researchers can tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, influences the complex's absorption, emission, and redox properties. rsc.org For instance, introducing electron-donating or electron-withdrawing groups on the ligands can shift emission wavelengths and alter excited-state characteristics. nih.gov

Computational Guidance: Quantum chemistry calculations, such as Density Functional Theory (DFT), are invaluable tools for predicting the photophysical properties of yet-to-be-synthesized complexes. latrobe.edu.aursc.org These computational methods can model emission spectra and identify the key vibrational modes that contribute to spectral broadening, guiding the design of new molecules with improved color saturation for applications like Organic Light-Emitting Diodes (OLEDs). rsc.orgchemrxiv.org

Structure-Property Relationship Models: Machine learning and quantitative structure-property relationship (QSPR) models are being developed to analyze large datasets of known iridium(III) complexes. chemrxiv.org These models can identify complex correlations between molecular structure and properties like emission wavelength or catalytic activity, accelerating the discovery of new high-performance materials. chemrxiv.org This data-driven approach represents a cost-effective pathway for the rational design of novel complexes with desired optical characteristics. chemrxiv.org

Table 1: Key Rational Design Strategies for Iridium(III) Complexes

Design PrincipleObjectiveMethodologyPotential Impact on Iridium(3+);octanoate (B1194180)
Ligand ModificationTune emission color, quantum yield, and redox potentials. rsc.orgnih.govIntroduction of electron-donating/withdrawing groups or extending π-conjugation on associated ligands. nih.govOptimization for specific catalytic reactions or as tailored phosphorescent emitters.
Computational ScreeningPredict photophysical properties before synthesis; understand excited-state behavior. latrobe.edu.aursc.orgDFT and time-dependent DFT (TD-DFT) calculations. latrobe.edu.aursc.orgAccelerated discovery of derivatives with enhanced stability and efficiency.
Vibrational Mode AnalysisAchieve narrowband emission for high-purity color in displays. rsc.orgchemrxiv.orgFrank-Condon vibrationally coupled electronic spectral modeling to identify and dampen key vibrational modes. rsc.orgchemrxiv.orgDevelopment of high-performance OLEDs using octanoate derivatives as dopants.
Machine Learning ModelsEstablish structure-property relationships from large datasets to guide new designs. chemrxiv.orgQuantitative structure-property relationship (QSPR) analysis. chemrxiv.orgRapid identification of promising octanoate-based structures for specific applications.

Exploration of Novel Ligand Frameworks for Iridium(3+);Octanoate and Derivatives

The octanoate ligand in this compound is an ancillary ligand that influences solubility and can serve as a reactive handle. However, the core properties of the complex are primarily dictated by the other, more electronically active ligand frameworks. Research is actively exploring a vast chemical space for these ligands.

Cyclometalating Ligands (C^N): The choice of C^N ligands is crucial in defining the energy of the triplet excited state and, consequently, the emission color and photocatalytic power. nih.gov Post-complexation functionalization (PCF) techniques are emerging as a powerful tool, allowing for the modification of these ligands after the core iridium complex has been formed. nih.gov This enables the introduction of thermally sensitive or complex functional groups that would not survive traditional synthesis conditions. nih.gov

Ancillary Ligands (N^N or O^O): While the octanoate serves as a carboxylate ancillary ligand, other bidentate ligands are often used to complete the iridium's coordination sphere. nih.gov Modifying these ligands can fine-tune the complex's stability, solubility, and electronic properties. mdpi.com For example, appending a carboxylate group to an ancillary ligand has been used to control cell permeability in bioimaging probes. rsc.org

Click-Ready Ligands: A significant advancement is the development of ligands functionalized with "click" chemistry moieties, such as azides or alkynes. rsc.orgresearchgate.net Incorporating these into an iridium complex containing an octanoate ligand would create a versatile platform for bio-conjugation, allowing the complex to be easily attached to biomolecules for targeted imaging or therapy. rsc.org

Advancements in Scalable and Sustainable Synthesis

For this compound and its derivatives to find widespread application, the development of scalable, cost-effective, and environmentally friendly synthetic routes is essential. Iridium is a rare and expensive metal, making efficient synthesis paramount. core.ac.uk

Current research directions include:

One-Pot Synthesis: Methodologies that combine multiple reaction steps into a single procedure, such as the iridium(III)-catalyzed C-H activation for creating functionalized materials, reduce waste and improve efficiency. rsc.org

Novel Precursors and Reaction Conditions: Researchers are exploring new synthetic methods starting from readily available iridium precursors like [Ir(ppy)2(μ-Cl)]2 dimers. rsc.org Unexpected reactivity has been discovered under certain conditions, opening pathways to novel complexes without the need for complex, multi-step ligand synthesis. rsc.org

Solid-State Synthesis: For creating iridium-based catalysts, solid-state impregnation methods are being developed. researchgate.net These solvent-free or low-solvent techniques can produce highly dispersed iridium nanoparticles on support materials, offering a more sustainable approach for catalytic applications. researchgate.net

Development of Multifunctional Iridium(III) Systems

A major driving force in iridium chemistry is the creation of single molecular systems that can perform multiple functions. The inherent luminescent and redox-active nature of iridium(III) complexes makes them ideal candidates for such "theranostic" (therapy + diagnostic) or multifunctional catalytic applications. nih.govnih.gov

Theranostic Agents: Iridium(III) complexes are being designed to act as both imaging agents and therapeutics. nih.govcityu.edu.hkrsc.org Their phosphorescence can be used for high-resolution cellular imaging, while their ability to generate reactive oxygen species (ROS) upon light activation allows for their use in photodynamic therapy (PDT) to selectively kill cancer cells. nih.govnih.gov The octanoate ligand could be used to tune the lipophilicity of such complexes, influencing their cellular uptake and distribution.

Catalysis and Bioimaging: The catalytic activity of iridium complexes can be combined with their luminescent properties. researchgate.netresearchgate.net For example, a catalyst's location and activity within a cell could be monitored in real-time through its intrinsic phosphorescence.

Multimetallic Systems: Researchers are designing conjugates that link an iridium(III) complex to another metal-based drug, such as a platinum(IV) prodrug. nih.gov These heterobimetallic systems can have synergistic effects, combining different mechanisms of action to create more potent anticancer agents. nih.gov

Table 2: Examples of Multifunctional Iridium(III) Systems

System TypeFunction 1Function 2Underlying PrincipleReference
Theranostic ComplexCellular ImagingPhotodynamic Therapy (PDT)Combines phosphorescence for imaging with light-activated ROS generation for therapy. nih.gov
Iridium-Platinum ConjugateTargeted Drug DeliveryDual-Action ChemotherapyAn Ir(III) complex acts as a targeting and imaging moiety for a Pt(IV) anticancer prodrug. nih.gov
GSH-Activatable PhotosensitizerSelective SensingAmplified PDTThe complex is activated by high glutathione (B108866) (GSH) levels in cancer cells, increasing ROS generation selectively. nih.gov

Integration of Iridium(III) Carboxylates into Advanced Hybrid Materials

The integration of discrete molecular complexes like this compound into larger, solid-state architectures is a promising strategy for creating robust, reusable, and highly functional materials. The carboxylate group of the octanoate ligand is particularly well-suited for this purpose, as it can act as a linker or anchor.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. There is growing interest in using carboxylate-based ligands to incorporate iridium directly into the framework structure. acs.orgresearchgate.netaip.org This could lead to highly stable and reusable heterogeneous catalysts or sensors where the active iridium centers are precisely arranged and accessible through the MOF's pores. acs.orgrsc.org

Nanoparticle Stabilization: Iridium nanoparticles are effective catalysts for various reactions, including hydrogenation. rsc.org Ligands such as octanoate can be used to stabilize these nanoparticles, preventing them from aggregating and deactivating, thereby enhancing their durability and reusability. rsc.org

Polymer Conjugation: The octanoate ligand can be modified to include a polymerizable group, allowing the iridium complex to be covalently incorporated into a polymer backbone. This would create luminescent or catalytic polymers with applications in sensing, solid-state lighting, and advanced coatings.

Q & A

Q. What are the standard synthesis protocols for iridium(3+);octanoate complexes, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthesis typically involves reacting iridium(III) precursors (e.g., IrCl₃·nH₂O) with sodium octanoate in a solvent system like ethanol/water under reflux. Stoichiometric ratios (e.g., 1:3 Ir:octanoate) and pH control (6–8) are critical to prevent hydrolysis of the Ir³⁺ ion .
  • Characterization via FT-IR (to confirm carboxylate binding) and elemental analysis ensures purity. Yield optimization may require inert atmospheres (N₂/Ar) to avoid oxidation byproducts .

Q. How can researchers characterize the coordination geometry and electronic structure of this compound complexes?

Methodological Answer:

  • X-ray crystallography is the gold standard for determining coordination geometry, though single-crystal growth may require slow evaporation from non-polar solvents .
  • UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry (redox potentials) provide insights into electronic properties. DFT calculations can complement experimental data to model ligand-field effects .

Q. What experimental challenges arise in studying the solubility and stability of this compound in aqueous vs. organic media?

Methodological Answer:

  • Solubility tests in water, DMSO, and THF should be conducted under controlled pH and ionic strength. Stability can be assessed via time-resolved UV-Vis spectroscopy to monitor decomposition (e.g., ligand dissociation) .
  • For aqueous systems, dynamic light scattering (DLS) detects colloidal aggregation, which may skew reactivity studies .

Advanced Research Questions

Q. How do steric and electronic effects of the octanoate ligand influence the catalytic activity of this compound in oxidation reactions?

Methodological Answer:

  • Compare catalytic performance (e.g., turnover frequency, TOF) with shorter-chain carboxylates (e.g., hexanoate) using model reactions like alcohol oxidation. Kinetic studies (Arrhenius plots) and Hammett correlations quantify electronic effects .
  • Steric hindrance can be probed via X-ray crystallography or NMR titration to measure ligand-exchange rates with bulkier substrates .

Q. What strategies resolve contradictions in reported redox potentials for this compound across different studies?

Methodological Answer:

  • Systematically evaluate experimental variables: electrolyte composition (e.g., TBAPF₆ vs. KCl), solvent polarity, and reference electrode calibration. Reproduce conflicting studies under identical conditions to isolate discrepancies .
  • Use combined techniques (e.g., EPR spectroscopy for paramagnetic intermediates) to validate redox states and rule out side reactions .

Q. How can computational methods enhance the interpretation of this compound’s reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) model transition states and activation barriers for ligand substitution or electron transfer. Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways .
  • Molecular dynamics (MD) simulations predict solvent effects on reaction kinetics, particularly in biphasic systems .

Q. What experimental designs mitigate systematic errors in measuring the catalytic efficiency of this compound?

Methodological Answer:

  • Employ internal standards (e.g., ferrocene for electrochemical studies) and triplicate measurements to reduce instrumental drift. Control for trace moisture/O₂ via Schlenk techniques .
  • Use statistical tools (e.g., ANOVA) to distinguish signal noise from true catalytic trends. Cross-validate results with alternative methods (e.g., GC-MS vs. NMR for product quantification) .

Q. How does ligand substitution (e.g., octanoate vs. aryl carboxylates) alter the photophysical properties of iridium(III) complexes?

Methodological Answer:

  • Synthesize analogs with substituted carboxylates (e.g., benzoate) and compare emission spectra (λₑₘ, quantum yield) via photoluminescence spectroscopy. Time-resolved measurements assess excited-state lifetimes .
  • Electrochemical gap (E_HOMO–E_LUMO) calculations correlate with observed Stokes shifts, providing structure-property relationships .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound across different solvents?

Methodological Answer:

  • Re-evaluate purification methods (e.g., recrystallization vs. column chromatography) to remove impurities affecting solubility. Use Karl Fischer titration to quantify residual water in solvents .
  • Publish full experimental details (e.g., temperature, agitation rate) to enable cross-study comparisons .

Q. What methodologies validate the proposed catalytic cycles of this compound in peer-reviewed studies?

Methodological Answer:

  • Isotopic labeling (e.g., ¹⁸O₂ in oxidation reactions) tracks oxygen incorporation into products. Operando spectroscopy (e.g., XAFS) monitors Ir oxidation states during catalysis .
  • Kinetic isotope effects (KIE) and radical trapping experiments distinguish between single-site vs. radical-chain mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.